molecular formula C13H17N3S B5675706 2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole

2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole

Cat. No.: B5675706
M. Wt: 247.36 g/mol
InChI Key: ADAKOCFRTDPWLS-UHFFFAOYSA-N
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Description

2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core linked to a pyrrolidine moiety via a sulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carbon disulfide or other suitable carbonyl sources under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-chloroethyl sulfanyl benzimidazole can react with pyrrolidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-indole
  • 2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-pyrrole
  • 2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-imidazole

Uniqueness

2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the benzimidazole core with the pyrrolidine moiety via a sulfanyl ethyl chain provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-6-12-11(5-1)14-13(15-12)17-10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAKOCFRTDPWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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